molecular formula C9H10N2 B1339767 2-(Ethylamino)benzonitrile CAS No. 30091-24-8

2-(Ethylamino)benzonitrile

Cat. No. B1339767
CAS RN: 30091-24-8
M. Wt: 146.19 g/mol
InChI Key: QTLDSJXCGIKEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest in several of the provided papers. For instance, diethylaluminium dimethylamide has been shown to react with benzonitrile to yield diethylaluminium benzamidine derivatives, suggesting a potential route for modifying benzonitrile structures . Additionally, the synthesis of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide from related nitrile and imido ester compounds indicates the versatility of nitrile compounds in synthesis .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be complex, as indicated by the crystal structure analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which crystallized in the monoclinic system with specific intermolecular hydrogen bonds . This suggests that 2-(Ethylamino)benzonitrile could also exhibit interesting structural characteristics.

Chemical Reactions Analysis

Benzonitrile derivatives participate in a variety of chemical reactions. For example, ethyl benzoylacetate reacts with malononitrile to afford various cyclized products, including pyridazine and pyridazino[2,3-a]quinazoline derivatives . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of thiazolopyridine derivatives . These reactions demonstrate the reactivity of benzonitrile derivatives and provide a context for understanding the potential reactions of 2-(Ethylamino)benzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 2-(Ethylamino)benzonitrile, but the properties of similar compounds, such as their solubility, crystalline structure, and intermolecular interactions, can be inferred from studies like the Hirshfeld surface computational method applied to ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . These properties are crucial for understanding the behavior of these compounds in various environments and applications.

Safety And Hazards

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

properties

IUPAC Name

2-(ethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLDSJXCGIKEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554481
Record name 2-(Ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)benzonitrile

CAS RN

30091-24-8
Record name 2-(Ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Ethylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Ethylamino)benzonitrile

Citations

For This Compound
3
Citations
M Ban, H Taguchi, T Katsushima, M Takahashi… - Bioorganic & medicinal …, 1998 - Elsevier
A series of mono-glycoloylamino derivatives was synthesized by treatment of the corresponding aromatic monoamine derivatives with glycoloyl chloride derivatives in pyridine or …
J Dong, Z Wu, Z Liu, P Liu, P Sun - The Journal of Organic …, 2015 - ACS Publications
2-(Alkylamino)benzonitriles were synthesized via a rhodium-catalyzed cyanation on the aryl C–H bond and subsequent denitrosation of N-nitrosoarylamines using a removable nitroso …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.